molecular formula C20H19F2N3O2 B2710595 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937607-29-9

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2710595
CAS No.: 937607-29-9
M. Wt: 371.388
InChI Key: HAKXIKAFSZSXTP-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and is substituted with cyclopropyl, difluoromethyl, and ethylphenyl groups, enhancing its chemical reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, difluoromethyl, and ethylphenyl groups through various substitution reactions. Common reagents used in these steps include cyclopropyl bromide, difluoromethyl iodide, and 4-ethylphenylboronic acid, under conditions such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its pyrazolo[3,4-b]pyridine core is known for its activity against various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the cyclopropyl, difluoromethyl, and ethylphenyl groups enhances its stability and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-2-11-3-5-12(6-4-11)15-9-14(19(21)22)17-18(13-7-8-13)24-25(10-16(26)27)20(17)23-15/h3-6,9,13,19H,2,7-8,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKXIKAFSZSXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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